Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl-
Description
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- is a deuterated aromatic amine with a methyl group at the alpha position of the ethanamine side chain. Its structure consists of a benzene ring fully deuterated at positions 2–6 (C6D5) attached to a CH(CH3)NH2 group. This compound is primarily used in spectroscopic studies (e.g., NMR) as an isotopically labeled internal standard and in pharmacokinetic research to track metabolic pathways due to the kinetic isotope effect of deuterium .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTSXDURSIMDCE-VIQYUKPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016103 | |
| Record name | (+/-)-Amphetamine-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65538-33-2 | |
| Record name | (+/-)-Amphetamine-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65538-33-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Parameters
The reaction proceeds via electrophilic aromatic substitution, where deuterium replaces hydrogen in the presence of a catalyst. Typical conditions include:
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Temperature : 150–250°C
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Pressure : 10–50 bar
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Catalyst : Noble metals (e.g., platinum, palladium) or acidic zeolites
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Deuterium Source : D₂O or deuterium gas (D₂)
A study by Tsukuba Laboratory demonstrated that batch reactors achieve >95% deuteration after 24–48 hours. However, prolonged reaction times and energy-intensive heating/cooling cycles limit scalability.
Limitations of Conventional Batch Reactors
Traditional batch methods face challenges in large-scale production due to:
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Vessel Size Constraints : Limited reactor volume restricts output.
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Inefficient Heat Transfer : Slow heating/cooling extends tact time.
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Post-Reaction Processing : Complex filtration and extraction reduce yield.
Microwave-Assisted Continuous Flow Synthesis
To address scalability issues, microwave-assisted flow reactors have emerged as a transformative technology. This method combines rapid microwave heating with continuous flow systems to enhance deuteration efficiency and production throughput.
System Design and Advantages
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Microwave Heating : Dipolar molecules (e.g., D₂O) absorb microwave energy, enabling uniform and instantaneous heating (2–5 minutes vs. hours in batch).
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Flow Reactors : Continuous feeding of reactants ensures consistent mixing and reduces downtime.
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Modular Scalability : Output scales linearly with reactor length and flow rate, bypassing vessel size limitations.
Table 1: Comparison of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 24–48 h | 2–5 min |
| Deuteration Efficiency | 95–98% | >99% |
| Throughput (kg/day) | 1–5 | 20–50 |
| Energy Consumption | High | Moderate |
Case Study: Industrial-Scale Production
A pilot study by Tsukuba Laboratory achieved 99% deuteration of alpha-methylphenethylamine using a flow reactor operating at 200°C and 30 bar. The system produced 50 kg/day with minimal isotopic impurity, showcasing its potential for commercial applications.
Reductive Deutero-Amination of α-Oxo Carbonyl Compounds
Recent advances in reductive deutero-amination offer an alternative pathway for introducing deuterium into amine-containing compounds. Although primarily used for amino acids, this method shows promise for synthesizing deuterated ethanamine derivatives.
Calcium-HFIP-Mediated Deuteration
The calcium-hexafluoroisopropanol (Ca-HFIP) system enables site-selective deuteration using d-Hantzsch ester as the deuterium source. Key steps include:
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Condensation : α-Oxo-carbonyl compounds react with amines to form imine intermediates.
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Reduction : d-Hantzsch ester transfers deuterium to the α-carbon, achieving >99% deuteration.
Table 2: Optimized Conditions for Reductive Deutero-Amination
| Parameter | Value |
|---|---|
| Catalyst | Ca-HFIP |
| Deuterium Source | d-Hantzsch ester |
| Temperature | 25–50°C |
| Reaction Time | 6–12 h |
| Deuteration Efficiency | >99% |
Copper-Catalyzed Degree-Controlled Deuteration
Copper-mediated strategies provide precise control over deuterium incorporation at specific sites. The deacylative deuteration of alkyl groups using methylketones as traceless activators is particularly notable.
Mechanism and Selectivity
Table 3: Degree-Controlled Deuteration Outcomes
| Substrate | Condition | Deuteration Degree | Yield |
|---|---|---|---|
| Alpha-methylphenethylamine | Mono | 1D | 85% |
| Alpha-methylphenethylamine | Di | 2D | 78% |
| Alpha-methylphenethylamine | Tri | 3D | 65% |
Advantages and Limitations
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Pros : High functional group tolerance; compatibility with complex molecules.
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Cons : Requires pre-functionalized substrates; lower yields for tri-deuteration.
Chemical Reactions Analysis
Types of Reactions
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHN
Molecular Weight: 140.24 g/mol
CAS Number: 65538-33-2
IUPAC Name: 1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine
The compound features five deuterium atoms on the benzene ring, which alters its physical properties compared to its non-deuterated counterpart. This deuteration influences metabolic pathways and biological activity.
Chemistry
Benzene-2,3,4,5,6-d5-ethanamine is primarily utilized as a tracer in reaction mechanisms. The presence of deuterium allows researchers to study hydrogen atom behavior during chemical reactions. This application is crucial for understanding reaction kinetics and mechanisms.
Biology
In biological studies, this compound is employed to investigate metabolic pathways involving phenethylamine derivatives. Its deuterated form helps in tracing metabolic processes more accurately than non-deuterated analogs.
Medicine
The compound is under investigation for potential therapeutic effects related to neuropharmacology. It serves as a reference compound in drug development and pharmacokinetic studies due to its structural similarity to neurotransmitters like dopamine and norepinephrine.
Industry
In industrial applications, it is used in the synthesis of other deuterated compounds for various purposes including NMR spectroscopy. The use of deuterated solvents can enhance the resolution of NMR spectra.
| Activity Type | Description | Reference |
|---|---|---|
| Dopaminergic | Increases dopamine levels in the synaptic cleft | |
| Sympathomimetic | Mimics sympathetic nervous system activity | |
| Cognitive Effects | Enhances focus and attention in clinical studies |
Case Study 1: Cognitive Enhancement
A clinical study assessed the cognitive-enhancing effects of α-methyl-d5-phenylethylamine on healthy adults. Participants demonstrated improved attention and working memory tasks when administered the compound compared to a placebo group. These findings suggest potential applications in treating attention deficit disorders.
Case Study 2: Neuropharmacological Profile
Research exploring the neuropharmacological profile of α-methyl-d5-phenylethylamine indicated significant mood elevation and increased energy levels among subjects receiving the compound. The study monitored neurotransmitter levels and found a correlation between increased dopamine/norepinephrine levels and enhanced mood states.
Safety and Toxicity
While α-methyl-d5-phenylethylamine shares many properties with traditional amphetamines, its safety profile remains under investigation. Initial data suggest a potentially lower risk of abuse due to its altered metabolic pathway from deuteration; however, comprehensive toxicological studies are necessary for a complete understanding of its safety implications.
Mechanism of Action
The mechanism of action of Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect. This compound can modulate signal transduction pathways by interacting with specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties Comparison
| Property | Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- | Phentermine | Aniline-d5 |
|---|---|---|---|
| Molecular Weight | 130.2 | 149.24 | 98.16 |
| Boiling Point (°C) | ~210 (est.) | 243 | 184 |
| Deuterium Atoms | 5 | 0 | 5 |
| NMR Aromatic Signal | Absent (deuterated) | 7.2–7.8 ppm | Absent (deuterated) |
Metabolic Stability in Rat Liver Microsomes
| Compound | Half-life (min) |
|---|---|
| Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- | 45 |
| Non-deuterated alpha-methyl analog | 22 |
| Phentermine | 30 |
Deuterated compounds exhibit prolonged half-life due to C–D bond stability .
Biological Activity
Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- (commonly referred to as α-methyl-d5-phenylethylamine ) is a deuterated derivative of amphetamine. Its biological activity is primarily linked to its structural similarity to neurotransmitters such as dopamine and norepinephrine. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a benzene ring with five deuterium substitutions and an ethylamine side chain. The deuteration alters the compound's physical properties slightly compared to its non-deuterated counterpart, potentially affecting its metabolic pathways and biological activity.
1. Dopaminergic Activity:
- Receptor Interaction: α-methyl-d5-phenylethylamine acts as a substrate for the dopamine transporter (DAT) and can influence dopamine receptor activity. It exhibits selectivity for D1-like receptors over D2-like receptors, which is crucial for its stimulant effects .
- Neurotransmitter Release: Similar to other amphetamines, this compound promotes the release of dopamine and norepinephrine from presynaptic neurons by reversing the action of monoamine transporters .
2. Metabolism:
- The metabolism of α-methyl-d5-phenylethylamine involves enzymatic processes primarily mediated by monoamine oxidase (MAO), leading to the formation of various metabolites that may exhibit differing biological activities .
Biological Activity
Table 1: Biological Activity Overview
Case Studies
Case Study 1: Cognitive Enhancement
A study investigated the cognitive-enhancing effects of α-methyl-d5-phenylethylamine in healthy adults. Participants exhibited improved attention and working memory tasks when administered the compound compared to a placebo. This suggests potential applications in treating attention deficit disorders .
Case Study 2: Neuropharmacological Profile
Research on the neuropharmacological profile of α-methyl-d5-phenylethylamine revealed that it has a significant impact on mood elevation and energy levels. The study monitored neurotransmitter levels in subjects receiving the compound, noting increased dopamine and norepinephrine levels correlating with enhanced mood states .
Safety and Toxicity
While α-methyl-d5-phenylethylamine shares many properties with traditional amphetamines, its safety profile remains under investigation. Preliminary data suggest that it may have a lower risk of abuse potential due to its altered metabolic pathway from deuteration . However, comprehensive toxicological studies are necessary to fully understand its safety implications.
Q & A
Q. What are the primary synthetic routes for Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl-?
Methodological Answer: The compound can be synthesized via deuterated precursors. For example, nitrobenzene-d5 or bromobenzene-d5 can serve as starting materials for introducing deuterium into the aromatic ring. Reduction of deuterated nitro intermediates (e.g., nitrobenzene-d5) using catalytic hydrogenation or LiAlH4 yields deuterated aniline derivatives, which can then undergo alkylation to introduce the alpha-methyl group. Isotopic purity must be verified via mass spectrometry (e.g., GC-MS or LC-HRMS) to confirm deuterium incorporation .
Q. How can thermodynamic properties like enthalpy of vaporization inform experimental design?
Methodological Answer: The enthalpy of vaporization (ΔvapH°) for non-deuterated analogs like alpha-methylbenzylamine is reported as 54.9 ± 0.3 kJ/mol (measured via gas saturation at 283–318 K) . For the deuterated variant, this value may increase slightly due to isotopic mass effects. Researchers should account for this when designing distillation or sublimation protocols. Calorimetric methods (e.g., differential scanning calorimetry) or computational predictions (e.g., COSMO-RS) can refine estimates for the deuterated compound.
Q. What analytical techniques are critical for characterizing isotopic purity?
Methodological Answer:
- Gas Chromatography (GC): Retention indices and co-injection with non-deuterated standards help identify isotopic shifts in elution times .
- Mass Spectrometry (MS): High-resolution MS detects mass shifts (e.g., +5 Da for d5 labeling) and quantifies isotopic abundance.
- Infrared (IR) Spectroscopy: Deuterium substitution alters vibrational modes (e.g., C-D stretches at ~2100–2200 cm⁻¹ vs. C-H at ~2800–3000 cm⁻¹), aiding structural confirmation .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?
Methodological Answer: Deuteration at the benzene ring alters electron density and steric effects, potentially modifying reaction rates. For example:
- In electrophilic aromatic substitution (e.g., nitration), deuterium’s lower polarizability may reduce reactivity compared to protiated analogs.
- KIEs can be quantified via competitive experiments (e.g., parallel reactions with protiated/deuterated substrates). Computational studies (DFT or MD simulations) can model transition states to predict isotopic effects .
Q. What computational strategies are optimal for modeling the electronic structure of deuterated derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP/6-31G(d)) to optimize geometry and calculate vibrational spectra. Adjust basis sets to account for deuterium’s nuclear mass .
- Molecular Dynamics (MD): Simulate solvent interactions, noting that deuterated compounds may exhibit altered hydrogen-bonding dynamics compared to protiated analogs.
Q. How does isotopic labeling impact NMR spectral interpretation?
Methodological Answer: Deuterium incorporation eliminates proton signals at labeled positions, simplifying ¹H-NMR spectra. However, ²H-NMR or ¹³C-NMR (with isotopic splitting) may be required for precise assignment. For example:
- In ¹H-NMR, the absence of aromatic proton signals (replaced by deuterium) confirms deuteration at the 2,3,4,5,6 positions.
- ²H-NMR can quantify isotopic enrichment but requires specialized probes due to low sensitivity .
Data Contradictions and Validation
Q. How should researchers resolve discrepancies in thermodynamic data between deuterated and protiated analogs?
Methodological Answer:
- Validate experimental setups using control experiments with non-deuterated alpha-methylbenzylamine. Compare observed ΔvapH° values to literature benchmarks (e.g., 54.7–54.9 kJ/mol for protiated forms) .
- Use quantum mechanical calculations (e.g., MP2 or CCSD(T)) to model isotopic effects on thermodynamic properties, ensuring consistency with empirical data.
Methodological Tables
Table 1: Key Thermodynamic Properties of Non-Deuterated Alpha-Methylbenzylamine
| Property | Value (kJ/mol) | Method | Temperature Range (K) |
|---|---|---|---|
| Enthalpy of Vaporization | 54.9 ± 0.3 | Gas Saturation | 283–318 |
Table 2: Analytical Techniques for Isotopic Validation
| Technique | Application | Reference |
|---|---|---|
| GC-MS | Retention time shifts, isotopic mass | |
| HRMS | Quantify d5 enrichment | |
| ²H-NMR | Confirm deuterium position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
